molecular formula C13H11ClO B6370238 3-(4-Chloro-3-methylphenyl)phenol CAS No. 1261998-63-3

3-(4-Chloro-3-methylphenyl)phenol

Cat. No.: B6370238
CAS No.: 1261998-63-3
M. Wt: 218.68 g/mol
InChI Key: CBVVFDDISGATRC-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylphenyl)phenol is a substituted biphenyl compound featuring a phenol group attached to a 4-chloro-3-methylphenyl moiety.

  • Molecular Formula: Likely C₁₃H₁₁ClO, based on the biphenyl core with substituents (chloro, methyl, and hydroxyl groups).
  • Structure: A phenol ring connected to a second aromatic ring substituted with a chlorine atom at the 4-position and a methyl group at the 3-position. This arrangement introduces steric and electronic effects that influence reactivity and biological activity.
  • Applications: Similar phenolic compounds are used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their ability to undergo further functionalization .

Properties

IUPAC Name

3-(4-chloro-3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-9-7-11(5-6-13(9)14)10-3-2-4-12(15)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVVFDDISGATRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683517
Record name 4'-Chloro-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-63-3
Record name [1,1′-Biphenyl]-3-ol, 4′-chloro-3′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261998-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloro-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Chloro-3-methylphenyl)phenol can be synthesized through the oxychlorination of 3-methylphenol using ammonium chloride and oxone in acetonitrile . The reaction proceeds as follows: [ \text{3-Methylphenol} + \text{Ammonium Chloride} + \text{Oxone} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, this compound is produced by the monochlorination of 3-methylphenol at position 4 using chlorine gas. The reaction is typically carried out in the presence of a catalyst and under controlled temperature conditions to ensure regioselectivity .

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The biological and chemical properties of 3-(4-Chloro-3-methylphenyl)phenol can be contextualized through comparisons with the following compounds:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents and Features Biological Activity/Applications Reference
4-Chloro-3-methylphenol C₇H₇ClO Single aromatic ring with Cl (4) and CH₃ (3) Antimicrobial, preservative
2-Chloro-4-(3-methylphenyl)phenol C₁₃H₁₁ClO Biphenyl core with Cl (2) and CH₃ (3) Enhanced antimicrobial activity
4-Chloro-3-(5-methylpyridin-2-yl)phenol C₁₂H₁₀ClNO Pyridine ring substitution Unique reactivity in medicinal chemistry
(4’-Chloro-3’-methyl-[1,1’-biphenyl]-4-yl)methanol C₁₄H₁₃ClO Biphenyl core with CH₂OH and Cl/CH₃ Rigid structure for π-π interactions
3-(3-Chloro-4-methoxyphenyl)phenol C₁₃H₁₁ClO₂ Methoxy and Cl substituents Enhanced reactivity and bioactivity

Key Differences in Reactivity and Bioactivity

Substituent Positioning: The 4-chloro-3-methyl configuration on the biphenyl system in this compound provides distinct electronic effects compared to simpler analogues like 4-Chloro-3-methylphenol. In contrast, pyridine-containing derivatives (e.g., 4-Chloro-3-(5-methylpyridin-2-yl)phenol) exhibit different hydrogen-bonding capabilities due to the nitrogen atom, influencing interactions with enzymes or receptors .

Biological Activity: Antimicrobial Activity: Biphenyl derivatives like 2-Chloro-4-(3-methylphenyl)phenol show stronger antimicrobial effects than monosubstituted phenols, attributed to increased molecular bulk and substituent synergy . Chemical Stability: The biphenyl core in this compound likely improves stability compared to single-ring phenols, as seen in (4’-Chloro-3’-methyl-biphenyl)methanol, which resists degradation under oxidative conditions .

Synthetic Versatility: The hydroxyl group in this compound allows for etherification, esterification, or halogenation, making it a versatile intermediate. This contrasts with non-phenolic analogues like 1-(4-Chloro-3-methylphenyl)ethanol, where the alcohol group offers fewer reaction pathways .

Unique Advantages of this compound

  • Dual Aromatic System : The biphenyl structure enables π-π stacking interactions, useful in materials science (e.g., liquid crystals) and drug design (e.g., targeting aromatic-rich binding pockets) .
  • Synergistic Substituents : The chlorine atom (electron-withdrawing) and methyl group (electron-donating) create a polarized aromatic system, facilitating electrophilic substitution reactions at specific positions .

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